1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Catalog No.
S13506173
CAS No.
M.F
C13H20BNO3
M. Wt
249.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

Product Name

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

IUPAC Name

1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

InChI

InChI=1S/C13H20BNO3/c1-9-7-10(8-11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

LEMASLUCVDIJOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C(=C2)C)C

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound characterized by its unique pyridine ring structure substituted with a dioxaborolane group. The molecular formula of this compound is C13H20BNO3C_{13}H_{20}BNO_3 with a molecular weight of approximately 249.11 g/mol. It appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 85 °C to 89 °C . The presence of the dioxaborolane moiety enhances its reactivity in various

Due to its functional groups:

  • Borylation Reactions: The dioxaborolane group can be utilized in borylation reactions, facilitating the introduction of boron into organic molecules. This is particularly useful in the formation of carbon-boron bonds which are pivotal in organic synthesis.
  • Cross-Coupling Reactions: It can serve as a reagent in Suzuki cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds .
  • Deprotection and Functionalization: The compound can undergo hydrolysis or other nucleophilic attacks that modify the dioxaborolane moiety, allowing for further functionalization of the pyridine ring.

While specific biological activities of 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are not extensively documented, compounds containing similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Some derivatives of pyridine and boron compounds have shown potential as antimicrobial agents.
  • Anticancer Properties: Research indicates that boron-containing compounds may have applications in cancer therapy due to their ability to target specific cellular pathways.

The synthesis of 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:

  • Formation of the Dioxaborolane Moiety: This can be achieved through the reaction of boronic acids with diols or other suitable precursors under acidic or basic conditions.
  • Pyridine Substitution: The introduction of the dimethyl group at the 1 and 6 positions of the pyridine ring can be accomplished via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Final Coupling: The final product is obtained through coupling reactions that combine both components into a single molecular structure.

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may lead to the development of novel pharmaceuticals or therapeutic agents.
  • Materials Science: The compound could be used in developing new materials with specific electronic or optical properties.

Interaction studies involving this compound often focus on its reactivity with various substrates and its role as a reagent in synthetic chemistry. Research may include:

  • Kinetic Studies: Assessing how quickly and efficiently the compound reacts with different electrophiles.
  • Mechanistic Studies: Understanding the pathways through which it participates in

Several compounds share structural similarities with 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one1002309-52-50.90
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one1160790-84-00.82
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide935660-75-60.82
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-2(1H)-one1256358-90-30.80
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindolin-1-one1313399-38-00.79

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the dioxaborolane moiety and the pyridine ring in 1,6-dimethyl derivative sets it apart from others by potentially offering distinct reactivity patterns and biological activities.

Hydrogen Bond Acceptor Count

3

Exact Mass

249.1536237 g/mol

Monoisotopic Mass

249.1536237 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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